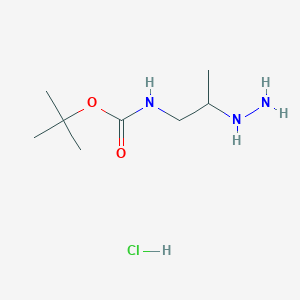
Tert-butyl N-(2-hydrazinylpropyl)carbamate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(2-hydrazinylpropyl)carbamate;hydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is often used in synthetic chemistry and has applications in the preparation of various derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-hydrazinylpropyl)carbamate;hydrochloride typically involves the protection of amines using carbamates. One common method is the use of tert-butyl carbamate as a protecting group, which can be installed and removed under relatively mild conditions . The synthesis may involve the reaction of tert-butyl carbamate with hydrazine derivatives under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve scalable and sustainable techniques. For example, the deprotection of tert-butyl carbamate can be achieved using hydrogen chloride gas in solvent-free conditions, which is efficient and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl N-(2-hydrazinylpropyl)carbamate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the hydrazine moiety.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, trifluoroacetic acid can be used for the removal of the tert-butyl protecting group .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
Tert-butyl N-(2-hydrazinylpropyl)carbamate;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of various derivatives and as a protecting group for amines.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the preparation of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-(2-hydrazinylpropyl)carbamate;hydrochloride involves its interaction with molecular targets and pathways. The compound can act as a protecting group for amines, which can be removed under specific conditions to release the active amine . This process is crucial in peptide synthesis and other chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl N-(2,3-dihydroxypropyl)carbamate: A protected amine used in similar applications.
Tert-butyl N-hydroxycarbamate: Known for its use in generating t-Boc–N=O for Diels Alder reactions.
Uniqueness
Tert-butyl N-(2-hydrazinylpropyl)carbamate;hydrochloride is unique due to its specific hydrazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
tert-butyl N-(2-hydrazinylpropyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O2.ClH/c1-6(11-9)5-10-7(12)13-8(2,3)4;/h6,11H,5,9H2,1-4H3,(H,10,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZLCRDWWJGKGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)NN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














